molecular formula C21H17N5OS B2701039 N-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 1004184-80-8

N-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2701039
CAS No.: 1004184-80-8
M. Wt: 387.46
InChI Key: GYKWVILLCVTBKC-UHFFFAOYSA-N
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Description

N-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is a synthetic heterocyclic compound of significant interest in scientific research and early drug discovery. This molecule features a pyridazine core, a structure known for its planar conformation and ability to participate in key intermolecular interactions such as hydrogen bonding and π-π stacking . These properties make it a valuable scaffold for probing biological processes and designing novel enzyme inhibitors. The presence of a sulfanylacetamide chain and phenyl-pyrazole substituent on the pyridazine ring enhances its potential as a versatile building block in medicinal chemistry. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of potential therapeutic agents. It is strictly for research purposes in laboratory settings. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-phenyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5OS/c27-20(23-17-5-2-1-3-6-17)15-28-21-12-11-19(24-25-21)16-7-9-18(10-8-16)26-14-4-13-22-26/h1-14H,15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKWVILLCVTBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a diketone or a diester.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced through the reaction of the pyridazine derivative with a suitable hydrazine derivative.

    Attachment of the Phenyl Group: The phenyl group is attached to the nitrogen atom of the pyrazole ring via a nucleophilic substitution reaction.

    Formation of the Sulfanylacetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Molecular Formula

The molecular formula of N-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is C20H19N5S, with a molecular weight of approximately 373.46 g/mol.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of pyridazine and pyrazole exhibit significant antifungal and antibacterial properties. For instance, compounds with similar structures have shown efficacy against various strains of fungi, including Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents like fluconazole .

Anticancer Properties

This compound has been evaluated for anticancer activity. In vitro studies demonstrate that compounds featuring the pyrazole and pyridazine frameworks can inhibit the proliferation of cancer cell lines, such as breast cancer (MCF7) and lung cancer (A549), by inducing apoptosis and cell cycle arrest .

Agricultural Applications

The compound also shows promise in agricultural science as a fungicide or herbicide. Its ability to control phytopathogenic microorganisms is being explored, potentially offering a new avenue for crop protection strategies against diseases caused by fungal pathogens .

Case Study 1: Antifungal Efficacy

In a study assessing the antifungal properties of similar compounds, researchers synthesized a series of derivatives based on pyridazine and evaluated their activity against clinical isolates of Candida. The results indicated that certain derivatives exhibited superior antifungal activity compared to traditional treatments, suggesting that N-phenyl derivatives could be promising candidates for further development in antifungal therapies .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of N-substituted pyrazoles revealed that modifications to the phenyl group significantly enhanced cytotoxicity against various cancer cell lines. The study concluded that compounds like N-phenyl-2-{6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide could be optimized for greater therapeutic efficacy in cancer treatment .

Mechanism of Action

The mechanism of action of N-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Glutaminase Inhibitors: Structural and Functional Parallels

CB-839 (2-(pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide)

  • Structural Similarities : Both compounds share a pyridazine ring and acetamide group. However, CB-839 incorporates a trifluoromethoxy-phenyl group and a thiadiazole ring, enhancing its potency as a glutaminase inhibitor .
  • Functional Differences: CB-839 suppresses hepatic stellate cell (HSC) growth in hepatocellular carcinoma models, while the target compound’s activity remains uncharacterized. The trifluoromethoxy group in CB-839 likely improves metabolic stability and target binding .

Sulfanyl-Acetamide Derivatives: Heterocyclic Variations

5-(Furan-2-yl)-1,2,4-triazol-4H-3-yl-sulfanyl-N-acetamides

  • Structural Differences : These derivatives replace pyridazine with a triazole-furan system. The sulfanyl-acetamide chain is retained, but the heterocycle shift correlates with anti-exudative activity in rat models .
  • Synthesis : Alkylation of α-chloroacetamides with KOH is used, contrasting with the target compound’s likely multi-step coupling of pyridazine and pyrazole precursors .

Hydroxyacetamide Antiproliferative Agents (FP1-12 Series)

  • Functional Comparison : FP1-12 derivatives exhibit antiproliferative activity via hydroxyacetamide and triazole moieties. The target compound’s pyridazine-pyrazole system may offer distinct kinase inhibition profiles due to altered π-stacking and hydrogen-bonding capabilities .

Pyrazole-Containing Acetamides: Substitution Patterns

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide

  • Structural Contrasts : This compound features a dihydro-pyrazol ring fused with a methylsulfanyl-phenyl group. Its crystal structure reveals intramolecular N–H···O hydrogen bonds (2.09 Å), enhancing rigidity compared to the target compound’s flexible pyridazine-pyrazole linkage .
  • Implications : The dihydro-pyrazol system may reduce metabolic oxidation but limit conformational adaptability for target binding .

Sulfonamide vs. Sulfanyl Linkers

N-4-[[(4-Methyl-2-pyrimidinyl)amino)sulfonyl]phenyl]acetamide

  • Chemical Properties : Sulfonamide groups increase polarity and solubility compared to sulfanyl linkers. However, sulfanyl groups may improve membrane permeability, critical for intracellular targets .

Biological Activity

N-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H18N4S\text{C}_{19}\text{H}_{18}\text{N}_4\text{S}

This structure features a phenyl group connected to a pyridazine moiety and a pyrazole ring, which are known to contribute to diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. The following table summarizes key findings from various studies regarding similar pyrazole derivatives:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF73.79Induction of apoptosis
Compound BHepG20.95CDK2 inhibition
Compound CHCT1161.1Cell cycle arrest
Compound DA54926Autophagy induction

These studies demonstrate that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Many pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Induction of Apoptosis : Compounds similar to N-phenyl derivatives often trigger programmed cell death pathways, which can be evaluated through assays measuring caspase activity or annexin V staining .
  • Autophagy Modulation : Some studies suggest that these compounds can induce autophagy, a process that can either promote survival or lead to cell death depending on the context .

Study 1: Anticancer Screening

A recent study evaluated the anticancer effects of N-phenyl derivatives against multiple cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their effectiveness in inhibiting cell proliferation .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that the most potent derivatives acted as CDK inhibitors, leading to significant reductions in cell viability in treated cultures. The study employed flow cytometry and Western blotting techniques to confirm the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth .

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